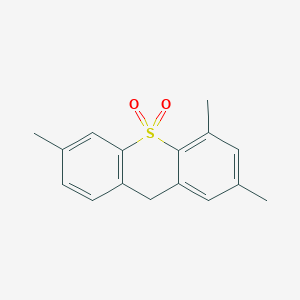
2,4,6-trimethyl-9H-thioxanthene 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione is a compound belonging to the thioxanthone family Thioxanthones are known for their unique photophysical properties and are widely used in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione typically involves the reaction of thioxanthone derivatives with methylating agents under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where thioxanthone is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthene compounds.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione involves its ability to absorb light and undergo intersystem crossing to a triplet state. This excited triplet state can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The compound’s high triplet energy and long triplet lifetime make it an effective photoinitiator and photosensitizer .
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthone: The parent compound of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione, known for its photophysical properties.
2,4-Diethyl-9H-thioxanthen-9-one: Another derivative with similar applications in photochemistry.
Uniqueness
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione stands out due to its enhanced photophysical properties, such as higher fluorescence quantum yield and better solubility in organic solvents. These properties make it more efficient in applications like photopolymerization and photodynamic therapy compared to its analogs .
Propiedades
Fórmula molecular |
C16H16O2S |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C16H16O2S/c1-10-4-5-13-9-14-7-11(2)6-12(3)16(14)19(17,18)15(13)8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
IGCPTBVIRBVVSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=CC(=CC(=C3S2(=O)=O)C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















